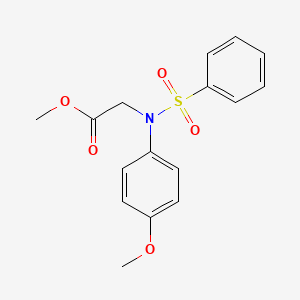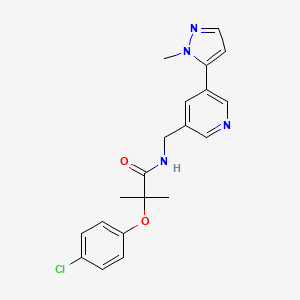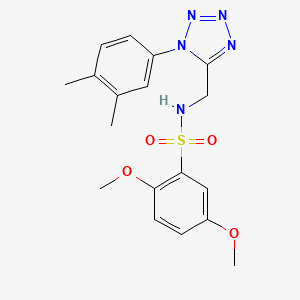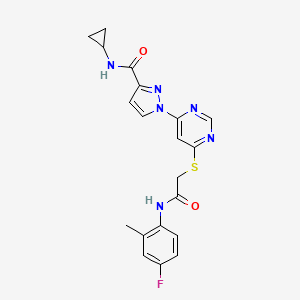
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
説明
“4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine” is a chemical compound with a molecular weight of 230.27 . It is also known as BC-NH2 and is a self-labeling protein derived from human O6-alkylguanine-DNA-alkyltransferase . Instead of benzylguanine derivatives, it is engineered to react with benzylcytosine derivatives. It can be used as a protein tag for tagging your protein of interest (POI) .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N4O . The InChI code is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) . For the exact molecular structure, you may refer to the chemical databases with the provided CAS number .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.27 . It is recommended to store it at 2-8°C . More detailed physical and chemical properties are not available from the current sources.
科学的研究の応用
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
This review presents data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with C-, N-, N,N-, and N,O-nucleophilic agents and amines of the heterocyclic series. It demonstrates that the direction of the reaction depends on the structure of initial reagents, the strength of the nucleophilic agent, and the reaction conditions. A wide range of acyclic, cyclic, and heterocyclic compounds are obtained, including amides, pyrrolones, benzofurans, and others, showing the versatility of these compounds in synthesizing various chemical structures (Kamneva, Anis’kova, & Egorova, 2018).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
This review focuses on the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, using advanced oxidation processes (AOPs). It discusses the efficiency of different AOPs, mechanisms of degradation, and the impact of various parameters on the degradation process. This research is crucial for understanding how to effectively minimize the environmental impact of hazardous nitrogen-containing compounds (Bhat & Gogate, 2021).
Synthesis and Structural Properties of Novel Substituted Compounds
This paper discusses the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. It explores the reaction of chloral with substituted anilines and subsequent treatments leading to these compounds. The study provides insights into the conformation of observed products through high-resolution spectra and ab initio calculations. This research contributes to the understanding of synthetic routes and structural analysis of chemically interesting compounds (Issac & Tierney, 1996).
Applications of Ninhydrin Reaction for Analysis of Amino Acids and Proteins
This paper reviews the applications of the ninhydrin reaction in the analysis of amino acids, peptides, and proteins across various scientific fields. The ninhydrin reaction is a critical analytical tool for detecting primary amino groups, and its versatility is highlighted through its application in agricultural, clinical, and biochemical research. The review integrates literature on ninhydrin reactions, emphasizing their importance in analytical chemistry and biochemistry (Friedman, 2004).
作用機序
Target of Action
The primary targets of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play a crucial role in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO B is an enzyme that breaks down dopamine, another neurotransmitter that is involved in mood regulation and motor control .
Mode of Action
This compound interacts with its targets by inhibiting their activity. By inhibiting the activity of cholinesterases and MAO B, this compound increases the levels of acetylcholine and dopamine in the brain . This can lead to improved memory and learning, as well as improved mood and motor control .
Biochemical Pathways
The inhibition of cholinesterases and MAO B by this compound affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic neurotransmission, which is involved in memory and learning. Increased dopamine levels can enhance dopaminergic neurotransmission, which is involved in mood regulation and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved memory and learning, as well as improved mood and motor control .
Safety and Hazards
特性
IUPAC Name |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBBTCFFCOXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)
![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)



![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)
![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

